Cas no 391222-56-3 (N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)furan-2-carboxamide)

N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)furan-2-carboxamide is a heterocyclic compound featuring a benzothiazole core substituted with methoxy and nitro groups, further functionalized with a furan-2-carboxamide moiety. This structure imparts unique electronic and steric properties, making it a valuable intermediate in organic synthesis and medicinal chemistry. The presence of nitro and methoxy groups enhances reactivity in electrophilic and nucleophilic substitution reactions, while the fused benzothiazole-furan system may contribute to potential biological activity. Its well-defined molecular architecture allows for precise modifications, facilitating applications in drug discovery and material science. The compound’s stability and synthetic versatility underscore its utility in research and industrial settings.
N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)furan-2-carboxamide structure
391222-56-3 structure
商品名:N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)furan-2-carboxamide
CAS番号:391222-56-3
MF:C13H9N3O5S
メガワット:319.292661428452
CID:5892025
PubChem ID:3328237

N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)furan-2-carboxamide 化学的及び物理的性質

名前と識別子

    • 2-Furancarboxamide, N-(4-methoxy-6-nitro-2-benzothiazolyl)-
    • AKOS024574686
    • N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)furan-2-carboxamide
    • SR-01000004988
    • SR-01000004988-1
    • 391222-56-3
    • Oprea1_263798
    • F0161-0172
    • N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)furan-2-carboxamide
    • インチ: 1S/C13H9N3O5S/c1-20-9-5-7(16(18)19)6-10-11(9)14-13(22-10)15-12(17)8-3-2-4-21-8/h2-6H,1H3,(H,14,15,17)
    • InChIKey: UFNPAMJYGSMTAQ-UHFFFAOYSA-N
    • ほほえんだ: O1C=CC=C1C(NC1=NC2=C(OC)C=C([N+]([O-])=O)C=C2S1)=O

計算された属性

  • せいみつぶんしりょう: 319.02629157g/mol
  • どういたいしつりょう: 319.02629157g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 7
  • 重原子数: 22
  • 回転可能化学結合数: 3
  • 複雑さ: 446
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 138Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.7

じっけんとくせい

  • 密度みつど: 1.566±0.06 g/cm3(Predicted)
  • 酸性度係数(pKa): 7.60±0.70(Predicted)

N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)furan-2-carboxamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F0161-0172-10mg
N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)furan-2-carboxamide
391222-56-3 90%+
10mg
$79.0 2023-05-17
Life Chemicals
F0161-0172-10μmol
N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)furan-2-carboxamide
391222-56-3 90%+
10μl
$69.0 2023-05-17
Life Chemicals
F0161-0172-2μmol
N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)furan-2-carboxamide
391222-56-3 90%+
2μl
$57.0 2023-05-17
Life Chemicals
F0161-0172-5μmol
N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)furan-2-carboxamide
391222-56-3 90%+
5μl
$63.0 2023-05-17
Life Chemicals
F0161-0172-2mg
N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)furan-2-carboxamide
391222-56-3 90%+
2mg
$59.0 2023-05-17
Life Chemicals
F0161-0172-20mg
N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)furan-2-carboxamide
391222-56-3 90%+
20mg
$99.0 2023-05-17
Life Chemicals
F0161-0172-40mg
N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)furan-2-carboxamide
391222-56-3 90%+
40mg
$140.0 2023-05-17
Life Chemicals
F0161-0172-50mg
N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)furan-2-carboxamide
391222-56-3 90%+
50mg
$160.0 2023-05-17
Life Chemicals
F0161-0172-75mg
N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)furan-2-carboxamide
391222-56-3 90%+
75mg
$208.0 2023-05-17
Life Chemicals
F0161-0172-3mg
N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)furan-2-carboxamide
391222-56-3 90%+
3mg
$63.0 2023-05-17

N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)furan-2-carboxamide 関連文献

N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)furan-2-carboxamideに関する追加情報

N-(4-Methoxy-6-Nitro-1,3-Benzothiazol-2-Yl)Furan-2-Carboxamide: A Comprehensive Overview

The compound N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)furan-2-carboxamide (CAS No. 391222-56-3) is a highly specialized organic molecule with significant potential in various scientific and industrial applications. This compound is characterized by its unique structure, which combines a benzothiazole ring system with a furan carboxamide group. The benzothiazole moiety, known for its aromatic stability and versatility, is further substituted with methoxy and nitro groups, enhancing its electronic properties and reactivity. The furan carboxamide group introduces additional functional diversity, making this compound a promising candidate for advanced chemical synthesis and material science applications.

Recent studies have highlighted the importance of benzothiazole derivatives in drug discovery and development. The presence of the methoxy group at the 4-position and the nitro group at the 6-position of the benzothiazole ring imparts unique electronic characteristics, making this compound an excellent candidate for exploring biological activities such as antioxidant, anti-inflammatory, and anticancer properties. Researchers have demonstrated that such substituted benzothiazole derivatives can interact with key cellular pathways, potentially leading to novel therapeutic agents.

In addition to its biological applications, N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)furan-2-carboxamide has shown promise in materials science. The furan carboxamide group is known to form hydrogen bonds, which can be exploited in designing self-healing materials or advanced polymers. Recent advancements in supramolecular chemistry have emphasized the role of such functional groups in creating dynamic materials with tunable properties. This compound's ability to participate in both covalent and non-covalent interactions makes it a valuable building block for constructing complex molecular architectures.

The synthesis of this compound involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. The incorporation of the nitro group at the 6-position of the benzothiazole ring requires precise control over reaction conditions to ensure high yields and purity. Researchers have reported successful syntheses using both electrophilic substitution and nucleophilic aromatic substitution strategies, depending on the desired regioselectivity.

From an environmental perspective, the development of efficient synthetic routes for N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)furan-2-carboxamide is crucial. Green chemistry principles are increasingly being applied to minimize waste and reduce energy consumption during production. Recent studies have explored the use of microwave-assisted synthesis and enzymatic catalysis to streamline the manufacturing process while maintaining product quality.

Looking ahead, the potential applications of this compound are vast and varied. Its role in drug discovery continues to be a focal point of research, with ongoing investigations into its pharmacokinetics and bioavailability. Additionally, its use in advanced materials could revolutionize industries ranging from electronics to construction by enabling the creation of lightweight yet durable materials.

In conclusion, N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)furan-2-carboxamide (CAS No. 391222-56-3) stands as a testament to the ingenuity of modern chemical synthesis. Its unique structure and versatile functional groups make it a valuable asset in both academic research and industrial applications. As scientific understanding continues to evolve, this compound will undoubtedly play a pivotal role in shaping future innovations across multiple disciplines.

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